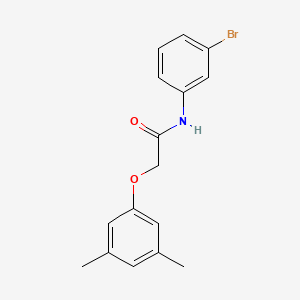

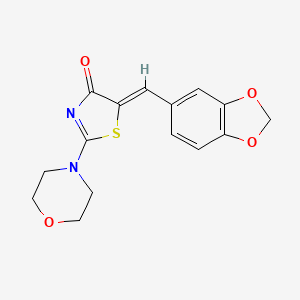

![molecular formula C19H23NO4 B5512896 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5512896.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide" is a chemical entity with potential relevance in various fields of chemistry and pharmacology. The compound belongs to the class of organic compounds known as acetamides, characterized by the presence of an acetamide group attached to an aromatic or aliphatic chain.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic aromatic or aliphatic precursors. For example, compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide are synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with diamines in the presence of coupling agents and bases in dry solvents, followed by recrystallization (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure is often elucidated using spectroscopic techniques such as NMR and X-ray crystallography. The crystal structure of related acetamide compounds shows specific spatial arrangements and hydrogen bonding patterns, contributing to their chemical stability and interactions (Sharma et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Oxidative Radical Cyclization : The compound and its derivatives have been explored in oxidative radical cyclization reactions. For instance, treatment with Mn(OAc)3 in the presence of Cu(OAc)2 led to the formation of tetrahydroindol-2-one and erythrinanes, indicating its utility in synthesizing complex heterocyclic structures with potential biological activities (Shiho Chikaoka et al., 2003).

Enzymatic Modification : Research has also shown the enzymatic modification potential of related phenolic compounds to produce dimers with higher antioxidant capacity, suggesting the compound's relevance in creating bioactive materials through biocatalysis (O. E. Adelakun et al., 2012).

Anticancer and Biological Activity

Anticancer Drug Synthesis : The synthesis and structure of related compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, have been reported with anticancer activity confirmed by in silico modeling, targeting the VEGFr receptor (G. Sharma et al., 2018).

Antioxidant Capacity : The modification of related compounds to produce dimers has shown to significantly increase antioxidant capacity, indicating the compound's potential application in developing new antioxidants (O. E. Adelakun et al., 2012).

Chemical Properties and Applications

Herbicide Metabolism : Studies on chloroacetamide herbicides and their metabolites, including similar acetamide derivatives, have explored their metabolism in human and rat liver microsomes. This research is crucial for understanding the environmental and health impacts of these compounds (S. Coleman et al., 2000).

Coordination Complexes : Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity. These findings highlight the compound's versatility in forming coordination complexes with potential pharmaceutical applications (K. Chkirate et al., 2019).

Propiedades

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-14-6-4-5-7-16(14)24-13-19(21)20-11-10-15-8-9-17(22-2)18(12-15)23-3/h4-9,12H,10-11,13H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVHCZSUBBGYBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCCC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-isopropyl-3-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5512841.png)

![7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5512846.png)

![[4-(1-naphthoylamino)phenyl]acetic acid](/img/structure/B5512852.png)

![3-isopropyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512862.png)

![methyl 2-{[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5512866.png)

![({4-ethyl-5-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5512891.png)

![4-methyl-2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol](/img/structure/B5512901.png)

![2-{2-[2-(2-methoxyethyl)-4-morpholinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5512913.png)

![3-[(2-bromophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5512923.png)